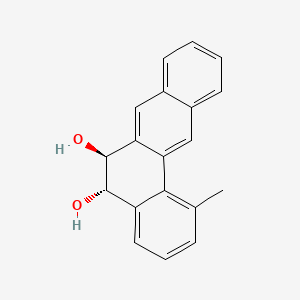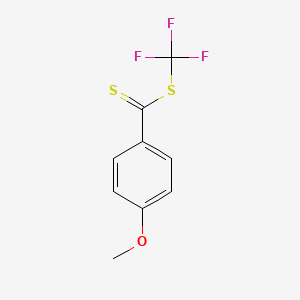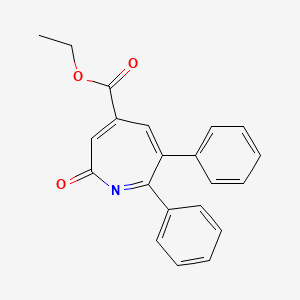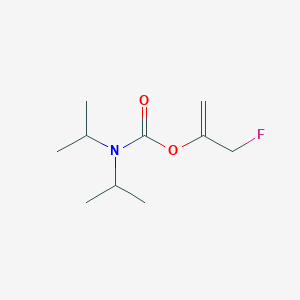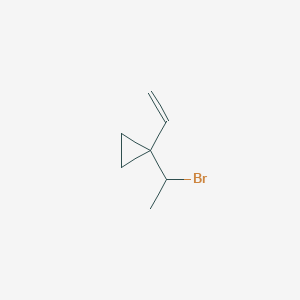
Propionamide, N-(2-bromoallyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, N-(2-bromoallyl)- is an organic compound with the molecular formula C6H10BrNO It is a derivative of propionamide where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .
Industrial Production Methods
While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidin-2-ones through copper-catalyzed cascade reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.
Sodium Hydroxide: Employed as a base in substitution reactions.
Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.
Major Products Formed
Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Propionamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .
類似化合物との比較
Similar Compounds
Propionamide: The parent compound without the 2-bromoallyl group.
N-(2-Bromoallyl)ethylamine: A similar compound where the propionamide group is replaced by an ethylamine group.
Uniqueness
This group allows the compound to participate in a wider range of chemical reactions compared to its parent compound, propionamide .
特性
| 102128-86-9 | |
分子式 |
C6H10BrNO |
分子量 |
192.05 g/mol |
IUPAC名 |
N-(2-bromoprop-2-enyl)propanamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9) |
InChIキー |
WWZPICKFNYFROH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




